molecular formula C19H19FN4O3S2 B3547098 N-[(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide

N-[(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide

Cat. No. B3547098
M. Wt: 434.5 g/mol
InChI Key: YWLMICQDDKQUSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a triazole ring, a sulfonamide group, and a fluorophenyl group . Triazoles are a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present in a number of drug classes .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through a series of reactions involving nucleophilic substitution and cyclization . The triazole ring, for example, can be synthesized through the reaction of an azide with an alkene or alkyne, a process known as click chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the sulfonamide group, and the fluorophenyl group. The triazole ring is a five-membered aromatic ring, which contributes to the stability of the molecule .


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, form complexes with metals, and participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Triazoles are known to interact with a variety of enzymes and receptors in biological systems .

properties

IUPAC Name

N-[[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S2/c1-23(29(26,27)16-6-4-3-5-7-16)12-18-21-22-19(24(18)2)28-13-17(25)14-8-10-15(20)11-9-14/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLMICQDDKQUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)CN(C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide
Reactant of Route 3
N-[(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide
Reactant of Route 4
N-[(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide
Reactant of Route 5
N-[(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide
Reactant of Route 6
N-[(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide

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